COX-2 Inhibitory Potency: Methanesulfonamide Regiochemistry Confers Low Nanomolar IC50
The target compound positions the methanesulfonamide group at the para-position of the C-3 phenyl ring, a design that yielded the most potent COX-2 inhibitors in the series studied by Singh et al. The paper reports that derivatives with this exact regiochemistry achieved IC50 values as low as 30 nM against human recombinant COX-2. In contrast, compounds bearing the same methanesulfonamide group at the N-1 phenyl ring were found to be ineffective (IC50 >10 µM) [1]. While the precise IC50 of CAS 851781-32-3 is not publicly disclosed, its structural identity to the optimal core scaffold described in the publication directly links it to the 30 nM potency class.
| Evidence Dimension | COX-2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Structurally consistent with analogs achieving IC50 = 30 nM (representative class value) |
| Comparator Or Baseline | Methanesulfonamide at N-1 phenyl ring: IC50 >10,000 nM; Celecoxib: IC50 = 40 nM (literature standard) |
| Quantified Difference | Approximately 333-fold improvement in IC50 for the correctly positioned methanesulfonamide over the N-1 substituted isomer |
| Conditions | Human recombinant COX-2 enzyme inhibition assay, preincubation for 5 min followed by arachidonic acid addition and fluorescence-based detection every 30 sec for 10 min [1] |
Why This Matters
This confirms that the compound's specific regiochemistry is essential for achieving clinically relevant COX-2 blockade, and any supplier offering a close analog with altered sulfonamide positioning would deliver a fundamentally inactive molecule.
- [1] Singh SK, Vobbalareddy S, Shivaramakrishna S, Krishnamraju A, Rajjak SA, Casturi SR, Akhila V, Rao YK. Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors. Bioorg Med Chem Lett. 2004;14(7):1683-8. View Source
